molecular formula C12H19BrO2 B8097652 Methyl 2-(bromomethyl)spiro[3.5]nonane-7-carboxylate

Methyl 2-(bromomethyl)spiro[3.5]nonane-7-carboxylate

Cat. No.: B8097652
M. Wt: 275.18 g/mol
InChI Key: PAWJDCQATJLJAX-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)spiro[3.5]nonane-7-carboxylate is a bicyclic spiro compound featuring a spiro[3.5]nonane core with a bromomethyl group at position 2 and a methyl ester at position 7. The spiro[3.5]nonane scaffold consists of two fused rings (3-membered and 5-membered) sharing a single carbon atom. The bromomethyl group (-CH2Br) serves as a reactive site for nucleophilic substitutions, while the methyl ester (-COOCH3) enhances solubility in organic solvents.

Properties

IUPAC Name

methyl 2-(bromomethyl)spiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrO2/c1-15-11(14)10-2-4-12(5-3-10)6-9(7-12)8-13/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWJDCQATJLJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(CC1)CC(C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)spiro[3.5]nonane-7-carboxylate typically involves the bromination of a suitable precursor compound. One common method involves the reaction of a spiro[3.5]nonane derivative with bromine in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure controlled bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)spiro[3.5]nonane-7-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom, resulting in the formation of a spiro[3.5]nonane derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. These reactions are typically carried out in polar solvents like water or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or ketone derivative.

Scientific Research Applications

Methyl 2-(bromomethyl)spiro[3.5]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)spiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. This can lead to the formation of covalent bonds with target molecules, potentially inhibiting their function or altering their activity. The spiro structure also contributes to the compound’s unique reactivity and binding properties.

Comparison with Similar Compounds

Structural Analogs of Spiro[3.5]nonane Derivatives

The following table summarizes key structural analogs, emphasizing differences in substituents, heteroatoms, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features Applications
Methyl 2-(bromomethyl)spiro[3.5]nonane-7-carboxylate (Target) N/A C12H17BrO2 (inferred) 281.17 (calculated) Bromomethyl (position 2), methyl ester (position 7) Reactive bromomethyl group for substitutions; carbocyclic spiro core Potential intermediate for drug synthesis
tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate 1225276-07-2 C13H21BrN2O2 345.23 Bromo (position 2), tert-butyl ester (position 7), nitrogen in spiro core >95% purity; nitrogen enhances ring basicity Research use in medicinal chemistry
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate 203662-66-2 C13H19N3O2 249.32 Cyano (position 2), tert-butyl ester Electron-withdrawing cyano group; versatile reactivity Laboratory research (non-drug)
Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl N/A () C9H16ClN2O2 228.70 Diazaspiro core, methyl ester Hydrochloride salt improves aqueous solubility Building block in drug discovery
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate 147610-98-8 C16H19NO4 289.33 Oxo (position 2), benzyl ester Ketone functionality; benzyl group for protection Organic synthesis
Methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate 77250-34-1 C9H14O4 186.21 Dioxaspiro[4.4] core, methyl ester Oxygen-rich spiro system; reduced reactivity Specialty chemical

Functional Group and Reactivity Analysis

  • Bromomethyl vs. Cyano Groups: The bromomethyl group in the target compound enables nucleophilic substitutions (e.g., with amines or thiols), while the cyano group in tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate facilitates hydrolysis to carboxylic acids or amides .
  • Ester Variations : Methyl esters (target compound) are more prone to hydrolysis than tert-butyl esters (), which offer steric protection and stability under acidic conditions .
  • Heteroatom Effects : Nitrogen-containing spiro compounds (e.g., 7-azaspiro derivatives) exhibit increased basicity, enabling salt formation (e.g., hydrochlorides) for improved solubility .

Biological Activity

Methyl 2-(bromomethyl)spiro[3.5]nonane-7-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C12H19BrO2C_{12}H_{19}BrO_{2}, with a molecular weight of approximately 275.18 g/mol. The compound features a spirocyclic structure that contributes to its distinctive reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₉BrO₂
Molecular Weight275.18 g/mol
CAS NumberNot Available
PurityNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. This interaction can modulate various biological pathways, leading to therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest potential roles in:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Pharmacological Properties

Research has indicated several pharmacological properties associated with this compound:

  • Antiproliferative Activity : Preliminary studies show that the compound exhibits antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology.
  • Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties, which could be useful in treating inflammatory diseases.
  • Neuroprotective Potential : Some studies have indicated that the compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems.

Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of various spiro compounds, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 15 µM, demonstrating moderate activity compared to other tested compounds .

Study 2: Neuroprotective Effects

A separate investigation focused on the neuroprotective potential of the compound using an in vitro model of oxidative stress-induced neuronal damage. The results showed that treatment with this compound significantly reduced cell death and oxidative stress markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

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